Product packaging for 2,2-Diphenylmorpholine(Cat. No.:)

2,2-Diphenylmorpholine

Cat. No.: B8529625
M. Wt: 239.31 g/mol
InChI Key: SVFBVQXAMFIPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diphenylmorpholine is an organic compound featuring a morpholine ring—a six-membered heterocycle containing both an amine and an ether functional group—that is disubstituted at the 2-position with two phenyl rings . This specific 2,2-diaryl substitution pattern is of significant interest in medicinal chemistry and organic synthesis, as it forms a scaffold that can impart notable biological activity and stereochemical complexity . The morpholine ring's structure, with its electron-withdrawing ether oxygen, influences the basicity and nucleophilicity of the nitrogen atom, which in turn affects the compound's reactivity and potential for interaction with biological targets . Researchers value this compound as a key synthon for developing novel pharmacologically active molecules. Structurally related 2,2-diphenylthiomorpholine analogues and other 2-aryl-morpholine derivatives have been investigated for a range of biological activities, which suggests potential research applications for this compound in exploring sympathomimetic, analgesic, antioxidant, and anti-inflammatory properties . The 2,2-diphenyl motif is a critical structural feature associated with modulating drug-metabolizing enzymes and exhibiting hypolipidemic (cholesterol-lowering) effects in preclinical research, potentially acting through mechanisms such as squalene synthase inhibition . Furthermore, the morpholine ring is a common building block in the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals, making this compound a valuable intermediate for constructing diverse chemical libraries . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO B8529625 2,2-Diphenylmorpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2,2-diphenylmorpholine

InChI

InChI=1S/C16H17NO/c1-3-7-14(8-4-1)16(13-17-11-12-18-16)15-9-5-2-6-10-15/h1-10,17H,11-13H2

InChI Key

SVFBVQXAMFIPIM-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2,2 Diphenylmorpholine and Its Derivatives

Stereoselective Synthesis Strategies

The creation of specific stereoisomers of 2,2-diphenylmorpholine is crucial for its application in various fields. Stereoselective synthesis ensures the production of a single, desired enantiomer or diastereomer, which is often essential for biological activity. These strategies can be broadly categorized into cyclization reactions to form the morpholine (B109124) ring and the use of chiral catalysts or auxiliaries to control the stereochemical outcome.

Cyclization Reactions for Morpholine Ring Formation.rsc.orgnih.gov

The formation of the morpholine ring is the cornerstone of synthesizing this compound. Various cyclization strategies have been developed to construct this six-membered heterocycle efficiently and with high stereocontrol.

One common approach involves the nucleophilic ring-opening of epoxides, followed by an acid-catalyzed cyclization. nih.govrsc.orgpressbooks.pubyoutube.comlibretexts.org This method typically starts with an enantiopure epoxide, which reacts with an amino alcohol. nih.gov The resulting amino diol adduct then undergoes regioselective hydroxyl activation and subsequent ring closure to form the morpholine ring. nih.gov The regioselectivity of the epoxide ring-opening can be controlled by the choice of catalyst and reaction conditions. rsc.orgpressbooks.pubyoutube.comlibretexts.org For instance, in acid-catalyzed openings of unsymmetrical epoxides, the nucleophile generally attacks the more substituted carbon atom, a characteristic of an SN1-like mechanism. pressbooks.publibretexts.org

A general, Brønsted acid-catalyzed method for the nucleophilic ring opening of donor-acceptor cyclopropanes has also been described, which can be amenable to a wide range of nucleophiles. nih.gov

Starting MaterialsKey ReactionProductKey Features
Enantiopure epoxides and amino alcoholsNucleophilic ring-opening followed by acid-catalyzed cyclizationtrans-2,5-disubstituted morpholinesAddresses regioselective hydroxyl activation and ring closure. nih.gov
Unbiased trans-epoxides and nitrogen-containing nucleophilesCationic Al-salen Lewis acid catalyzed nucleophilic ring-openingβ-amino alcoholsCatalyst-controlled regioselectivity. rsc.org

Intramolecular cyclization offers a powerful and often highly stereoselective route to morpholine derivatives. researchgate.netnih.govrsc.orgresearchgate.neturfu.ru In one example, a chloroacetylated intermediate, derived from an appropriate amino alcohol, undergoes intramolecular cyclization upon treatment with a base to yield the morpholine ring. researchgate.net This method has been shown to be effective, with good yields reported for the cyclization step. researchgate.net

Another strategy involves a palladium-catalyzed intramolecular hydroamination of an aminoalkene, which can produce morpholines as a single diastereomer in excellent yield. rsc.org This highlights the utility of transition metal catalysis in achieving high levels of stereocontrol in morpholine synthesis.

ReactantReagents and ConditionsProductYield
Intermediate from amino alcohola) Chloroacetyl chloride, NaOH, H₂O, DCM; b) aq. KOH, IPACyclized morpholine precursor90% (for chloroacetylation and cyclization). researchgate.net
Carbamate-protected aziridines and unsaturated alcoholsPalladium-catalyzed hydroamination2,5-disubstituted and 2,3,5-trisubstituted morpholinesExcellent yields as a single diastereomer. rsc.org

Application of Chiral Catalysts and Auxiliaries.nih.gov

The use of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.govwordpress.comnih.gov These methods are particularly valuable in the synthesis of chiral this compound derivatives.

Chiral 1,1'-bi-2-naphthol (B31242) (BINOL)-derived phosphoric acids have emerged as powerful Brønsted acid organocatalysts for a wide range of enantioselective transformations. rsc.orgmdpi.compsu.eduresearchgate.netescholarship.org These catalysts are particularly effective in reactions involving the formation of C-C bonds. rsc.orgpsu.edu Their utility stems from their ability to create a well-defined chiral environment, influencing the stereochemical outcome of the reaction. mdpi.comescholarship.org

In the context of morpholine synthesis, BINOL-derived phosphoric acids can be employed to catalyze key bond-forming reactions with high enantioselectivity. rsc.orgmdpi.compsu.edu For example, they have been successfully used in enantioselective Friedel-Crafts reactions and Mannich-type reactions, which can be adapted to form precursors for chiral morpholines. psu.edu

Catalyst TypeKey ApplicationsAdvantages
BINOL-derived phosphoric acidsEnantioselective C-C bond formation (e.g., Friedel-Crafts, Mannich reactions). rsc.orgpsu.eduPowerful chiral Brønsted acid catalysts, enabling high enantioselectivity. rsc.orgmdpi.compsu.edu
Chiral diphosphine oxide-iron(II) complexesEnantioselective oxidative coupling of 2-naphthol (B1666908) derivatives. nii.ac.jpCan be used to synthesize chiral BINOLs, which are precursors to the catalysts. nii.ac.jp

The Williams chiral auxiliary, derived from the commercially available erythro-diastereomer of 1,2-diphenyl-2-aminoethanol, is a valuable tool in asymmetric synthesis. nih.govharvard.edu While the provided search results primarily discuss the synthesis of the pseudoephenamine auxiliary from this starting material, the underlying principle of using a chiral auxiliary to direct stereoselective reactions is highly relevant. nih.govharvard.edu

In a typical application, a chiral auxiliary is temporarily attached to a substrate. Subsequent reactions on this modified substrate proceed with high diastereoselectivity due to the steric and electronic influence of the auxiliary. wordpress.com After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product. This strategy offers a reliable method for controlling stereochemistry in the synthesis of complex molecules, including precursors to chiral this compound.

Williams Chiral Auxiliary in Asymmetric Synthesis
Diastereoselective Alkylation of Glycine (B1666218) Enolate Equivalents

The diastereoselective alkylation of glycine enolate equivalents is a powerful method for the asymmetric synthesis of α-amino acids. In this context, chiral auxiliaries are employed to direct the approach of an electrophile to a prochiral enolate, leading to the formation of one diastereomer in excess. While specific literature detailing the use of this compound as the primary chiral auxiliary for this transformation is not extensively available in the provided search results, the underlying principles of using chiral morpholine-based auxiliaries can be discussed.

These methodologies typically involve the formation of a chiral glycine enolate equivalent where the morpholine moiety, substituted with bulky groups like the diphenyl groups in this compound, creates a sterically hindered environment. This steric bulk effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thus inducing diastereoselectivity. The reaction proceeds through the formation of a lithium or sodium enolate by treatment with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an alkyl halide. The efficiency and diastereoselectivity of this alkylation are influenced by factors such as the nature of the base, the solvent, the reaction temperature, and the structure of the electrophile.

Utility in Asymmetric Synthesis of Alpha-Amino Acids and Derivatives

The primary utility of chiral auxiliaries like this compound derivatives in this context is the asymmetric synthesis of non-proteinogenic α-amino acids and their derivatives, which are crucial building blocks in medicinal chemistry and drug discovery. nih.govrsc.org The diastereomerically pure products obtained from the alkylation can be hydrolyzed to cleave the chiral auxiliary, which can often be recovered and reused, to yield the desired enantiomerically enriched α-amino acid. mdpi.com

The stereochemical outcome of the synthesis is dictated by the configuration of the chiral auxiliary. By choosing the appropriate enantiomer of the auxiliary, chemists can selectively synthesize either the (R)- or (S)-enantiomer of the target amino acid. This method provides access to a wide array of α-amino acids with diverse side chains, depending on the electrophile used in the alkylation step. The development of such synthetic routes is crucial for accessing novel amino acid derivatives for peptidomimetic and pharmaceutical research. nih.govmdpi.com

Integration into Total Synthesis of Complex Natural Products

The asymmetric synthesis of α-amino acids and other chiral building blocks using methodologies involving chiral auxiliaries is a cornerstone of the total synthesis of complex natural products. nih.govnih.govwiley.com Natural products often possess multiple stereocenters, and their biological activity is highly dependent on their stereochemistry. Therefore, methods that allow for the precise control of stereochemistry are invaluable.

While direct examples of the integration of this compound into the total synthesis of specific natural products were not identified in the search results, the principle remains that chiral building blocks synthesized using such auxiliaries can be incorporated into larger, more complex molecular architectures. For instance, a custom-synthesized, enantiomerically pure amino acid could be a key fragment in the convergent synthesis of a peptide natural product or an alkaloid. The ability to generate these fragments with high stereopurity is essential for the successful synthesis of the target molecule. nih.govresearchgate.net

Controlled Reaction Conditions for Stereochemical Purity Enhancement

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for enhancing control over reaction conditions, which can lead to improved stereochemical purity. ethz.chnih.govnih.gov The precise control of temperature, residence time, and mixing in a continuous flow reactor can minimize the formation of side products and epimerization, thereby increasing the diastereomeric or enantiomeric excess of the desired product. rsc.org

In the context of synthesizing or utilizing this compound derivatives, a continuous flow setup could be advantageous. For instance, in the diastereoselective alkylation of a glycine enolate derived from a this compound-based chiral auxiliary, a flow reactor could enable rapid and uniform cooling, which is often crucial for achieving high selectivity. The short residence times can also suppress side reactions that might occur under prolonged batch conditions. While specific studies on the continuous flow synthesis of this compound itself were not found, the general benefits of this technology are applicable to its synthesis and its use in stereoselective reactions. rsc.org

Enantiomeric Purity Improvement via Recrystallization and Chiral Stationary Phase HPLC

Following a stereoselective reaction, the purification of the desired stereoisomer and the accurate determination of its purity are critical steps. Recrystallization is a classical and highly effective method for enhancing the enantiomeric or diastereomeric purity of a solid compound. If the product of a reaction is a crystalline solid with a diastereomeric excess (d.e.) or enantiomeric excess (e.e.) greater than a certain threshold, it is often possible to obtain the pure major stereoisomer through careful recrystallization. This process relies on the different solubilities of the racemate or the diastereomeric mixture and the pure enantiomer or diastereomer in a given solvent system.

For the accurate determination of enantiomeric or diastereomeric purity, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used analytical technique. This method can separate enantiomers or diastereomers, allowing for their quantification and the determination of the e.e. or d.e. Preparative chiral HPLC can also be employed for the separation of stereoisomers on a larger scale, providing access to enantiomerically pure compounds.

General Synthetic Routes to Diphenylmorpholine Systems

The synthesis of morpholine ring systems can be achieved through various synthetic strategies. A common approach involves the cyclization of a suitable precursor that already contains the necessary nitrogen and oxygen heteroatoms and the carbon backbone. For the synthesis of this compound, a potential route could involve the reaction of a 2-amino-1,1-diphenylethanol (B1614561) derivative with a two-carbon electrophile that can form the remaining part of the morpholine ring.

Alternatively, a route starting from an N-substituted diethanolamine (B148213) could be envisaged, where the diphenyl groups are introduced at a later stage. However, a more direct approach would be preferable. The specific synthetic route to this compound was not detailed in the provided search results, but general methods for morpholine synthesis can be adapted. For instance, the intramolecular cyclization of a halo-alcohol with an amine is a common strategy for forming heterocyclic rings like morpholine.

Synthesis from 2-Amino-1,2-diphenylethanol (B1215729) Intermediates

The conversion of 2-amino-1,2-diphenylethanol into the corresponding 5,6-diphenylmorpholine ring system is a classic example of heterocycle formation. The fundamental approach involves reacting the bifunctional amino alcohol with a reagent that can provide a two-carbon bridge, thereby forming the six-membered morpholine ring.

A common and effective method for this transformation is the reaction with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane. This process typically occurs in two stages: an initial intermolecular N-alkylation of the amino group, followed by an intramolecular O-alkylation (a Williamson ether synthesis) to close the ring. The reaction is generally conducted in the presence of a base to neutralize the hydrogen halide formed during the alkylation steps and to facilitate the final cyclization. The choice of solvent and base is critical for optimizing the reaction yield and minimizing side products.

General Reaction Scheme: (1S,2R)-(+)-2-Amino-1,2-diphenylethanol + Br-CH₂-CH₂-Br → (5S,6R)-5,6-Diphenylmorpholine

Table 1: Key Components in the Synthesis of 5,6-Diphenylmorpholine

Component Role Example(s)
Starting Material Amino alcohol backbone (1S,2R)-(+)-2-Amino-1,2-diphenylethanol sigmaaldrich.com
Cyclizing Agent Provides the C1-C2 atoms of the morpholine ring 1,2-Dibromoethane, 1,2-Dichloroethane
Base Neutralizes acid, promotes cyclization Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)
Solvent Reaction medium Dimethylformamide (DMF), Acetonitrile (CH₃CN)

The stereochemistry of the starting amino alcohol, such as in (1S,2R)-(+)-2-amino-1,2-diphenylethanol, is retained in the final product, yielding the corresponding chiral 5,6-diphenylmorpholine. sigmaaldrich.com

Formation of 4-Substituted 5,6-Diphenylmorpholine-2,3-diones

The synthesis of a morpholine-2,3-dione (B3331894) ring system from 2-amino-1,2-diphenylethanol involves the formation of an α-keto-lactam structure. This can be efficiently achieved by condensation with an oxalyl derivative, most commonly oxalyl chloride. wikipedia.org

The reaction proceeds via a two-step sequence within a single pot. First, the amino group of 2-amino-1,2-diphenylethanol acts as a nucleophile, attacking one of the acyl chloride groups of oxalyl chloride to form an N-acylated intermediate. This is followed by a rapid intramolecular cyclization, where the hydroxyl group attacks the second acyl chloride moiety, eliminating HCl and forming the stable six-membered dione (B5365651) ring. This reaction is typically performed in an inert aprotic solvent in the presence of a non-nucleophilic base to scavenge the HCl produced.

Once the 5,6-diphenylmorpholine-2,3-dione core is formed, the nitrogen at the 4-position can be functionalized to introduce a variety of substituents. This N-substitution is typically accomplished by deprotonating the nitrogen with a suitable base, followed by reaction with an electrophile (e.g., an alkyl or acyl halide).

Table 2: Synthesis of 5,6-Diphenylmorpholine-2,3-dione

Step Reactants/Reagents Purpose
1. Cyclization 2-Amino-1,2-diphenylethanol, Oxalyl chloride, Triethylamine Formation of the 5,6-diphenylmorpholine-2,3-dione ring

| 2. N-Substitution | 5,6-Diphenylmorpholine-2,3-dione, Base (e.g., NaH), Electrophile (e.g., CH₃I, Benzyl (B1604629) bromide) | Introduction of a substituent at the 4-position (Nitrogen) |

Preparation of 4-Benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazine-2-one

The synthesis of 4-benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazin-2-one is a multi-step process that results in a more complex heterocyclic system. nih.gov Unlike the previous examples, this structure contains an N-O bond within the ring, classifying it as a derivative of a 1,4-oxazine.

A plausible synthetic route starting from (1R,2S)-2-amino-1,2-diphenylethanol involves several key transformations. Research indicates that such compounds can be synthesized from the amino alcohol in a sequence of steps. nih.gov One reported pathway involves the reaction of (1R,2S)-2-amino-1,2-diphenylethanol with ethyl bromoacetate. nih.gov A general pathway to achieve the target structure involves the initial protection and modification of the nitrogen atom, followed by cyclization to form the oxazinone ring.

The key steps in a potential synthesis are:

N-Hydroxylation: Conversion of the primary amine to a hydroxylamine (B1172632) derivative. This is a specialized transformation that introduces the required N-O bond.

O-Benzylation: The resulting N-hydroxy group is then protected as a benzyl ether. This is typically achieved by reacting the N-hydroxy intermediate with benzyl bromide or benzyl chloride in the presence of a base. nih.gov

Cyclization: The N-benzyloxyamino alcohol intermediate is reacted with a reagent that provides a two-carbon acyl unit, such as chloroacetyl chloride or bromoacetyl bromide. The nitrogen atom attacks the acyl halide, and subsequent intramolecular cyclization by the alcohol's oxygen atom forms the final 4-benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazin-2-one ring system.

Table 3: Synthetic Sequence for 4-Benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazin-2-one

Step Transformation Key Reagents Intermediate/Product
1 N-Hydroxylation of Amino Alcohol Oxidizing agents (e.g., peroxy acids) N-Hydroxy-2-amino-1,2-diphenylethanol
2 O-Benzylation of Hydroxylamine Benzyl bromide, Base (e.g., K₂CO₃) N-Benzyloxy-2-amino-1,2-diphenylethanol

| 3 | Ring Formation (Cyclization) | Chloroacetyl chloride, Base (e.g., Et₃N) | 4-Benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazin-2-one |

This synthetic approach allows for the construction of the complex oxazinone core with precise control over the substitution pattern. nih.gov

Advanced Spectroscopic Characterization of 2,2 Diphenylmorpholine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,2-diphenylmorpholine analogues. Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure, assessing purity, and elucidating stereochemistry. researchgate.netox.ac.uknih.gov

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives display characteristic signals for the phenyl and morpholine (B109124) ring protons. The chemical shifts and coupling constants of the morpholine ring protons are particularly informative for determining the ring's conformation, which is often a chair form. researchgate.net The integration of proton signals allows for the relative quantification of different protons in the molecule, which is a fundamental aspect of purity assessment. ox.ac.uk For instance, the ratio of aromatic to aliphatic protons can be used to verify the correct structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. bhu.ac.in The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. For example, the carbon atoms of the phenyl groups resonate in the aromatic region (typically 110-150 ppm), while the aliphatic carbons of the morpholine ring appear at higher fields. bhu.ac.in

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially in complex analogues. mdpi.com These experiments reveal correlations between neighboring protons (COSY) and between protons and directly attached or long-range carbons (HMQC and HMBC), which helps to piece together the complete molecular structure. mdpi.com Furthermore, techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Quantitative ¹H NMR (qNMR) can be employed for the absolute purity determination of this compound analogues by comparing the integral of an analyte signal to that of a certified internal standard of known concentration. nih.gov This method is non-destructive and provides high accuracy and precision. nih.gov

Table 1: Representative NMR Data for this compound Analogues

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key Observations
(1S,3R,4R)-3-(2,2-dichlorovinyl)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane ------The successful synthesis of this analogue was confirmed through NMR spectroscopy. pwr.edu.pl
Quinoline Derivatives Calculated and experimental shifts compared.Calculated and experimental shifts compared.Highest frequencies observed for substitutions at ipso carbons and at ortho and para positions to the nitrogen heteroatom.
3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones ------Complete assignment of ¹H and ¹³C NMR data was achieved using 1D and 2D NMR experiments. mdpi.com

Note: Specific chemical shift values are highly dependent on the solvent, concentration, and the specific analogue being studied. The table provides a general overview of the type of data obtained.

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For analogues of this compound, this technique is crucial for unambiguously establishing the spatial arrangement of the phenyl groups and the conformation of the morpholine ring.

The crystal structure of a this compound analogue would reveal the precise conformation of the six-membered morpholine ring, which typically adopts a chair conformation to minimize steric strain. The analysis would also show the relative orientation of the two phenyl groups at the C2 position. In chiral analogues, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which is essential for understanding their biological activity. For instance, the analysis of single crystals of zinc-containing porphyrins with phenyl substituents has revealed small deviations from planarity in the porphyrin core, which were in perfect agreement with DFT optimized structures. nih.gov

Infrared (IR) Spectroscopy for Functional Group and Conformational Insights

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govresearchgate.netspecac.com The IR spectrum of a this compound analogue will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational modes for this compound and its analogues include:

C-H stretching vibrations: Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring are found between 3000 and 2850 cm⁻¹. libretexts.org

C-C stretching vibrations: The stretching of the C-C bonds within the aromatic rings gives rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. libretexts.org

C-O-C stretching: The ether linkage in the morpholine ring will produce a strong C-O-C stretching band, typically in the 1250-1050 cm⁻¹ range.

N-H stretching: For analogues with a secondary amine in the morpholine ring, a characteristic N-H stretching vibration will be observed in the 3500-3300 cm⁻¹ region. libretexts.org

C-N stretching: The C-N stretching vibration of the morpholine ring is typically found in the 1250-1020 cm⁻¹ range.

The fingerprint region of the IR spectrum (below 1500 cm⁻¹) is often complex but contains a wealth of information that is unique to the specific molecule, allowing for the differentiation of closely related analogues. specac.comscielo.org.co

Table 2: Typical Infrared Absorption Frequencies for this compound Analogues

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100-3000Medium to Weak
Aliphatic C-HStretch3000-2850Medium to Strong
C=C (aromatic)Stretch1600-1450Variable
C-O-CAsymmetric Stretch~1250-1050Strong
N-H (secondary amine)Stretch3500-3300Medium
C-NStretch1250-1020Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule with high accuracy. algimed.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact mass. This high precision enables the calculation of a unique molecular formula, thus confirming the identity of the synthesized this compound analogue. umb.edu

For example, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule. algimed.com This technique is often coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures and identify metabolites of the parent compound. umb.edu

Table 3: Example of HRMS Data

CompoundMolecular FormulaCalculated Exact Mass [M+H]⁺Observed Exact Mass [M+H]⁺
2-(alkoxycarbonyl)-allyl ester derivative C₁₅H₁₈O₄263.1239263.1306
(1S,3R,4R)-3-benzyl-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane C₂₃H₂₇N318.2222318.2216
(1S,3R,4R)-3-benzoyl-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptan-3-ol C₂₃H₂₇NO₂350.2069350.2063

Data adapted from various sources for illustrative purposes. umn.eduwhiterose.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.nettechnologynetworks.comsci-hub.se The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. uobabylon.edu.iq For this compound and its analogues, the primary chromophores are the phenyl groups.

The UV-Vis spectrum of a typical this compound analogue would show absorption bands corresponding to the π → π* transitions of the aromatic rings. uu.nl Benzene itself exhibits two primary absorption bands around 200 nm and 255 nm. up.ac.za In this compound, the presence of two phenyl groups and their interaction with the morpholine ring may lead to shifts in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption bands. vscht.cz

Substituents on the phenyl rings can significantly influence the UV-Vis spectrum. Electron-donating or electron-withdrawing groups can alter the energy of the electronic transitions, leading to predictable shifts in the absorption maxima (λ_max). researchgate.net This makes UV-Vis spectroscopy a useful tool for monitoring changes in the electronic structure of different analogues.

Table 4: Electronic Transitions and Expected UV-Vis Absorption for Phenyl Groups

TransitionTypical Wavelength Range (nm)Molar Absorptivity (ε)
π → π* (Primary band)~200>10,000
π → π* (Secondary, "Benzenoid" band)~255200-3000

Cyclic Voltammetry for Redox Potential Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. ossila.comals-japan.com It provides information about the oxidation and reduction potentials of a molecule, the stability of the redox species, and the kinetics of electron transfer reactions. nih.govdtu.dk

For this compound analogues, CV can be used to determine their susceptibility to oxidation or reduction. The presence of the electron-rich phenyl groups and the nitrogen atom in the morpholine ring suggests that these compounds may undergo oxidation at accessible potentials. The CV of a this compound analogue would be recorded in a suitable solvent containing a supporting electrolyte. The resulting voltammogram would show peaks corresponding to the oxidation and/or reduction processes.

The peak potentials (E_p) provide information about the formal redox potential (E°') of the compound. nih.gov The shape of the CV curve and the separation between the anodic and cathodic peak potentials (ΔE_p) can indicate the reversibility of the redox process. als-japan.com By studying a series of analogues with different substituents, it is possible to investigate how the electronic properties of the substituents influence the redox potentials. nih.gov

Table 5: Information Obtainable from Cyclic Voltammetry

ParameterInformation Provided
Anodic Peak Potential (E_pa)Potential at which oxidation occurs.
Cathodic Peak Potential (E_pc)Potential at which reduction occurs.
Formal Redox Potential (E°')Thermodynamic tendency for a compound to be oxidized or reduced. Approximated by the midpoint of E_pa and E_pc for a reversible system. nih.gov
Peak Current (i_p)Related to the concentration of the analyte and the number of electrons transferred.
Peak Separation (ΔE_p)Provides insight into the kinetics of the electron transfer process.

Computational and Theoretical Investigations of 2,2 Diphenylmorpholine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of quantum mechanical modeling, used to investigate the electronic structure of many-body systems like molecules. nih.govwikipedia.org It allows for the precise calculation of molecular properties based on the electron density, providing a balance between accuracy and computational cost. wikipedia.org For molecules like 2,2-Diphenylmorpholine, DFT is instrumental in understanding its fundamental chemical nature.

Any non-rigid molecule can exist in various spatial arrangements, or conformations, resulting from the rotation around single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. DFT calculations are a primary tool for this analysis, enabling the construction of a potential energy surface that maps the energy of the molecule as a function of its geometry. youtube.com

For morpholine (B109124) derivatives, studies have shown that the ring can adopt different conformations, such as chair and boat forms. In the case of related compounds like N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid, DFT calculations have been used to explore the complex conformational equilibrium involving multiple rotamers. mdpi.comresearchgate.net These studies reveal that the final stable conformations are a result of a delicate balance between steric hindrance from bulky groups (like the phenyl rings) and stabilizing intramolecular interactions. mdpi.comresearchgate.netethz.ch For this compound, DFT would similarly be used to identify the most stable chair or boat conformations of the morpholine ring and the preferred orientation of the two phenyl substituents.

Table 1: Illustrative Conformational Energy Data for a Morpholine Derivative This table presents hypothetical DFT calculation results for different conformers of a substituted morpholine to illustrate the data obtained from such an analysis.

ConformerDescriptionRelative Energy (kcal/mol)Population at 298 K (%)
AChair, Phenyl groups equatorial/axial0.0075.3
BChair, Phenyl groups axial/equatorial1.5015.1
CTwist-Boat3.205.5
DBoat5.504.1

DFT is also employed to analyze subtle intramolecular non-covalent interactions that stabilize certain conformations. nih.govunl.edu These interactions can include hydrogen bonds and various forms of electronic conjugation. In related phosphine (B1218219) oxide derivatives containing phenyl and morpholine groups, studies have identified intramolecular hydrogen contacts involving oxygen atoms and hydrogen atoms on the phenyl rings or alkyl bridges. mdpi.com

Furthermore, interactions such as p,π-conjugation between a phosphoryl group (P=O) and a phenyl ring have been observed to provide additional stabilization. mdpi.com For this compound, DFT could be used to investigate potential weak hydrogen bonds between the N-H proton and the ether oxygen, or between the N-H proton and the π-electron clouds of the phenyl rings. The theory of Atoms in Molecules (AIM) is often used in conjunction with DFT to locate and characterize these bonding interactions. nih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or nucleic acid. derpharmachemica.comresearchgate.net This process is fundamental in drug discovery for identifying potential therapeutic targets and designing new drug candidates. nih.govresearchgate.net

The procedure involves generating a three-dimensional model of the ligand and the target protein. nih.gov A docking algorithm then systematically explores possible binding poses of the ligand within the active site of the target, calculating a score for each pose that estimates the binding affinity. researchgate.netresearchgate.net This score is often based on an empirical function that considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. researchgate.net Studies on various compounds demonstrate that molecular docking can successfully predict binding modes and affinities, which can later be validated experimentally. pomics.comnih.govplos.org For this compound, docking studies could screen it against various biological targets to hypothesize its mechanism of action.

Table 2: Example Output from a Molecular Docking Simulation This table shows hypothetical results of docking this compound into the active site of a generic kinase protein to illustrate the type of data generated.

ParameterValue/Description
Target ProteinMAP Kinase (Example)
Binding Energy (kcal/mol)-8.5
Key Interacting ResiduesLys54, Glu71, Leu156, Val39
Types of InteractionsHydrogen bond with N-H of morpholine; Hydrophobic interactions with phenyl rings. unpad.ac.idchemrxiv.org

Development of Predictive Models for Chemical Reactivity and Biological Activity

Computational chemists develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to correlate a compound's structural or physicochemical properties with its chemical reactivity or biological activity. nih.gov These models leverage machine learning and statistical methods to make predictions for new, untested molecules. nih.govnih.gov

The process begins by calculating a set of molecular descriptors for a series of compounds with known activities. nih.gov These descriptors, which can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, electrostatic potential), quantify various aspects of the molecule's structure and electronics. nih.govmdpi.com A machine learning algorithm is then trained on this dataset to build a mathematical model. researchgate.netbiil-gist.net This model can then be used to predict the activity of new compounds, such as this compound, guiding synthesis and testing efforts toward more potent or selective molecules. nih.govmdpi.com Such models are increasingly used to predict not only therapeutic effects but also potential adverse reactions or toxicity. biil-gist.netandreasbender.de

Chemical Reactivity and Transformation Mechanisms of 2,2 Diphenylmorpholine Derivatives

Electrophilic Reactivity and Synthon Applications

The 2,2-diphenylmorpholine core can be functionalized to act as a chiral glycine (B1666218) equivalent, enabling a range of electrophilic reactions. This approach is particularly valuable for the asymmetric synthesis of α-amino acids. researchgate.netorgsyn.org

Derivatives such as 4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one serve as effective chiral glycine enolate synthons. orgsyn.orgorgsyn.org Treatment of these lactones with strong bases like lithium hexamethyldisilazide (LHMDS) at low temperatures generates the corresponding enolate. This enolate can then react with various electrophiles in a stereoselective manner. orgsyn.org The bulky diphenyl moiety effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, which typically results in high diastereoselectivity. orgsyn.org

This methodology has been successfully applied to the synthesis of a diverse range of α-amino acids, including those with unsaturated side chains like (R)-(N-tert-butoxycarbonyl)allylglycine. orgsyn.org The versatility of this template is further demonstrated by its ability to participate in reactions as an electrophile (via an iminium ion), a radical, and a 1,3-dipole. orgsyn.org

The formation and reaction of these glycine enolate equivalents are influenced by the choice of base and reaction conditions. The table below summarizes typical conditions and outcomes for the alkylation of a this compound-derived glycine equivalent.

Reagent/ConditionProduct TypeStereoselectivityReference
LHMDS, THF, -78 °C; then Alkyl Halideanti-Homologated α-Amino AcidHigh orgsyn.org
NaHMDS, THF, -78 °C; then Aldehydeanti-β-Hydroxy-α-Amino AcidHigh
KHMDS, THF, -78 °C; then Michael Acceptoranti-γ-Substituted α-Amino AcidHigh

Nucleophilic Reactions and Stereoselective Organometallic Coupling

The this compound scaffold can be modified to undergo nucleophilic substitution reactions. For instance, conversion of a hydroxyl group to a good leaving group, such as a mesylate, allows for substitution with nucleophiles like azide. pwr.edu.pl

Furthermore, Lewis acid-mediated coupling reactions of acetoxy derivatives of this compound with organometallic reagents, such as allylsilanes, have been reported. These reactions can proceed with moderate to good stereoselectivity, providing access to functionalized pyrrolidines after further transformations. researchgate.net Iron complexes can also be utilized, where the metal stabilizes a positive charge on a π-complex, facilitating reactions with nucleophiles. thieme-connect.de

Radical Reactions and Associated Mechanistic Pathways

The this compound system is amenable to radical chemistry. researchgate.net Radical reactions often proceed via a three-stage chain mechanism: initiation, propagation, and termination. masterorganicchemistry.com In the context of this compound derivatives, radical reactions can be initiated at the α-carbon. orgsyn.org For example, the synthesis of prostaglandin (B15479496) H2 involves a radical-initiated cyclization. openstax.org The stability of the generated radical intermediate is a key factor in determining the reaction's feasibility and selectivity. masterorganicchemistry.com Mechanistic studies, sometimes employing radical traps, are crucial for elucidating the complex pathways of these reactions. chimia.ch

The following table outlines the general stages of a radical reaction involving a this compound derivative.

StageDescriptionExampleReference
Initiation Formation of a radical species from a non-radical precursor.Homolytic cleavage of a weak bond by heat or light. masterorganicchemistry.com
Propagation The radical reacts to form a new bond and a new radical.A carbon-centered radical adds to a double bond. openstax.org
Termination Two radical species combine to form a stable, non-radical product.Combination of two carbon-centered radicals. masterorganicchemistry.com

1,3-Dipolar Cycloaddition Reactions in Ring Construction

Azomethine ylides derived from 2,2-diphenylmorpholin-2-one are valuable 1,3-dipoles for cycloaddition reactions. researchgate.net These reactions, often referred to as [3+2] cycloadditions, are powerful for constructing five-membered heterocyclic rings, such as pyrrolidines, with high regio- and stereoselectivity. wikipedia.orgnumberanalytics.com The reaction involves the concerted interaction of the 4π electrons of the 1,3-dipole with the 2π electrons of a dipolarophile (e.g., an alkene or alkyne). organic-chemistry.org

The stereochemical outcome of these cycloadditions is controlled by the chiral scaffold of the morpholinone. The reaction of an azomethine ylide derived from 5,6-diphenylmorpholin-2-one (B95585) with a dipolarophile can lead to the formation of spiro-pyrrolidine-oxindoles. ethz.ch The resulting cycloadducts can then be converted to the corresponding amino acid derivatives. researchgate.net

Ring-Opening and Ring-Closing Metathesis (RCM) Applications

Derivatives of this compound containing two terminal alkene functionalities can undergo ring-closing metathesis (RCM) to form cyclic structures. RCM is a powerful method for the synthesis of a wide range of unsaturated rings, catalyzed by metal complexes, most notably those of ruthenium and molybdenum. organic-chemistry.orgwikipedia.org The reaction proceeds through a metallacyclobutane intermediate. organic-chemistry.orgmedwinpublishers.com

This strategy has been employed in the synthesis of various cyclic and polycyclic systems. wikipedia.org For example, allylglycine derivatives prepared from the 2,2-diphenylmorpholinone template can serve as precursors for RCM. orgsyn.org The functional group tolerance of modern metathesis catalysts allows for the application of this methodology to complex substrates. pitt.edu

The table below provides an overview of common metathesis reaction types applicable to this compound derivatives.

Reaction TypeDescriptionCatalystReference
Ring-Closing Metathesis (RCM) Intramolecular reaction of a diene to form a cyclic alkene.Grubbs' or Schrock's Catalyst organic-chemistry.orgwikipedia.org
Cross Metathesis (CM) Intermolecular reaction of two different alkenes.Grubbs' or Schrock's Catalyst sigmaaldrich.com
Ring-Opening Metathesis Polymerization (ROMP) Polymerization of a cyclic alkene initiated by a metal carbene.Grubbs' or Schrock's Catalyst medwinpublishers.com

Stereoselective Epimerization and Kinetic Protonation Processes

The stereocenter at the α-carbon of 2,2-diphenylmorpholinone derivatives can be subject to stereoselective epimerization. Under certain conditions, deprotonation followed by a controlled protonation can invert the stereochemistry at this position. An interesting example involves the use of carbon dioxide to mediate a clean kinetic protonation of the enolate derived from a related oxazinone system, which can lead to the epimeric product with high diastereoselectivity. acs.org While the exact mechanism is not fully elucidated, it is proposed that CO2 may act as a buffer, trapping hydroxide (B78521) ions and facilitating a controlled delivery of a proton. acs.org This process allows for a stereodivergent approach to α-amino acid synthesis from a single chiral template.

Applications of 2,2 Diphenylmorpholine As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Synthesis of Amino Acid Derivatives

The diphenylmorpholinone template provides a reliable method for the asymmetric synthesis of α-amino acids, achieving high levels of stereochemical control. orgsyn.org The core strategy involves the generation of an enolate from the lactone, which then reacts with various electrophiles. The steric hindrance from the two phenyl groups directs the incoming electrophile to the face opposite these groups, resulting in a strong anti-induction. orgsyn.org

The synthesis of optically enriched α-amino acids using the 4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one template is a well-established and predictable method. orgsyn.orgresearchgate.net The process begins with the deprotonation of the α-carbon to form a chiral enolate, which is then alkylated with various alkyl halides. This alkylation step proceeds with high diastereoselectivity, introducing a new substituent anti to the phenyl groups on the morpholinone ring. orgsyn.orgorganic-chemistry.org Subsequent removal of the chiral auxiliary, typically through dissolving metal reduction or catalytic hydrogenation, liberates the desired N-protected α-amino acid in high enantiomeric excess. nih.govorganic-chemistry.org This method is highly versatile and has been used to prepare a wide range of unusual or rare amino acid derivatives for research purposes. orgsyn.orgresearchgate.net

A related strategy allows for the stereocontrolled asymmetric synthesis of α-hydroxy-β-amino acids. whiterose.ac.uk This approach involves the Lewis acid-promoted cyanation of (5R,6S)-2-acetoxy-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazines using trimethylsilyl (B98337) cyanide. whiterose.ac.uk Base-catalyzed hydrolysis of the resulting cyano compounds yields diastereomerically pure oxazine-2-carboxylic acids, which are then converted into the target α-hydroxy-β-amino acids, such as isothreonine and nor-C-statine, through hydrogenolysis. whiterose.ac.uk

Table 1: Examples of Asymmetric Synthesis using the Diphenylmorpholinone Template

Target Compound ClassStarting MaterialKey ReagentsResulting ProductYield/SelectivityReference
α-Amino Acid(5S,6R)-4-(tert-Butoxycarbonyl)-5,6-diphenylmorpholin-2-one1. LiHMDS2. Allyl Iodide(R)-(N-tert-Butoxycarbonyl)allylglycineHigh Yield and Optical Purity researchgate.net
α-Amino Acid(5S,6R)-4-(tert-Butoxycarbonyl)-5,6-diphenylmorpholin-2-one1. LiHMDS2. Crotyl Iodide(R)-(N-tert-Butoxycarbonyl)crotylglycine92% Yield, Single Diastereomer orgsyn.org
α-Amino Acid(5S,6R)-4-(tert-Butoxycarbonyl)-5,6-diphenylmorpholin-2-one1. LiHMDS2. Methallyl BromidePrecursor for Thrombin InhibitorsAcceptable Yield orgsyn.org
α-Hydroxy-β-Amino Acid(5R,6S)-2-Acetoxy-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazine1. Trimethylsilyl cyanide2. Base Hydrolysis3. PdCl₂, H₂Isothreonine, nor-C-statineExcellent Stereoselectivity whiterose.ac.uk

The diphenylmorpholinone scaffold is also instrumental in the synthesis of α,α-disubstituted amino acids, which are precursors to structures like quaternary proline analogues. A powerful feature of this template is its capacity for sequential alkylation. orgsyn.org After a first alkylation introduces a substituent at the α-position (as seen in the synthesis of allylglycine), the resulting monosubstituted product can undergo a second round of deprotonation and alkylation. orgsyn.org This second electrophile also approaches the enolate from the face opposite the phenyl groups, leading to the creation of a quaternary α-carbon with good stereoselectivity. orgsyn.org

This strategy has been effectively utilized in medicinal chemistry. For instance, researchers at Merck employed this sequential alkylation to synthesize a novel (R)-(N-tert-butoxycarbonyl)-(methylcyclopropyl)propanoic acid derivative. orgsyn.org This quaternary amino acid was then incorporated into a fluoro-proline scaffold, leading to the development of a highly potent and selective thrombin inhibitor. orgsyn.org While not a direct synthesis of the proline ring itself, this demonstrates how the 2,2-diphenylmorpholine template is a critical tool for creating the key quaternary α-amino acid building blocks required for complex proline analogues. orgsyn.orgresearchgate.net

Scaffold for Peptide Isosteres and Peptidomimetics

A significant challenge in the therapeutic use of native peptides is their rapid degradation by proteases. nih.gov Peptidomimetics are designed to overcome this limitation by modifying the peptide structure to enhance metabolic stability while retaining or improving biological activity. nih.gov One common strategy is the replacement of a labile amide bond with a stable surrogate, known as a peptide isostere.

The this compound framework serves as a versatile template for synthesizing the unique, non-proteinogenic amino acids that are the foundational components of peptide isosteres and peptidomimetics. orgsyn.org By enabling the creation of amino acids with diverse side chains and stereochemistries, the template allows for the construction of peptide analogues with modified backbones. orgsyn.orgresearchgate.net For example, allylglycine derivatives synthesized from the diphenylmorpholinone template have been used as precursors in ring-closing metathesis reactions to generate macrocyclic peptides that act as selective antagonists for opioid receptors. orgsyn.org These cyclic structures exhibit enhanced conformational rigidity and stability compared to their linear counterparts. This approach has also been used to develop Smac (second mitochondria-derived activator of caspases) mimetics and inhibitors for matrix metalloproteinases. orgsyn.org

Precursors for Diverse Complex Heterocyclic Structures

Beyond the synthesis of modified amino acids for peptide chemistry, the this compound template is a valuable precursor for creating a wide range of complex heterocyclic structures. orgsyn.org Its reactivity can be channeled into various cycloaddition and cyclization pathways.

One powerful application is in nih.gov-dipolar cycloaddition reactions. orgsyn.org The morpholin-2-one (B1368128) derivative can be used to generate an azomethine ylide, a reactive 1,3-dipole. This ylide can then react with various dipolarophiles, such as ethyl oxindolylideneacetate, to construct highly substituted spirooxindole pyrrolidine (B122466) derivatives. orgsyn.org This reaction is highly diastereoselective and provides access to the 3,3'-pyrrolidinyl-spirooxindole core, a privileged motif found in many bioactive alkaloid natural products.

Furthermore, the template is a key starting point for the total synthesis of complex natural products. In the synthesis of the cylindrospermopsin (B110882) family of alkaloids, a crotylglycine (B8704003) derivative prepared via the diphenylmorpholinone template was converted into an oxazinone-N-oxide. orgsyn.org This intermediate underwent an intramolecular [3+2]-cycloaddition to form a tricyclic isoxazolidine, establishing three contiguous stereocenters and forming the core of the natural products. orgsyn.org Similarly, the synthesis of other complex heterocycles, such as (2S,4R)-4-hydroxypipecolic acid, has been initiated from allylated derivatives of the diphenylmorpholinone template. orgsyn.org

Development of Optically Enriched Derivatives for Academic and Research Quantities

The diphenylmorpholinone template is particularly well-suited as a versatile tool for preparing research and academic quantities of rare, unusual, and optically enriched amino acid derivatives. orgsyn.orgresearchgate.net The stereochemical outcome of reactions using this template is highly predictable, with new substituents consistently adding to the α-carbon anti to the directing phenyl groups. orgsyn.org This reliability makes it an excellent choice for exploratory synthesis and the creation of novel molecular probes.

While the chiral auxiliary is ultimately destroyed upon cleavage and converted to dibenzyl, which may not be ideal for large-scale industrial applications, its utility in a research setting is well-established. orgsyn.orgresearchgate.net A crucial advantage is the commercial availability of both enantiomers of the starting material, (+)- and (-)-2-amino-1,2-diphenylethanol. orgsyn.org This allows for the synthesis of either the (D) or (L) enantiomer of a target amino acid with equal efficiency and predictability, providing access to a full spectrum of stereoisomers for biological evaluation. orgsyn.orgresearchgate.net Convenient and optimized procedures for the synthesis of the optically pure N-Boc and N-Cbz protected 5,6-diphenylmorpholin-2-one (B95585) lactones have been developed, ensuring their accessibility for synthetic chemists. orgsyn.org

Structure Activity Relationship Sar Studies of 2,2 Diphenylmorpholine Derivatives

Influence of Stereochemistry on Molecular Activity Profiles

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For 2,2-diphenylmorpholine derivatives, the chiral centers inherent to the morpholine (B109124) ring and its substituents lead to the existence of various stereoisomers, each potentially possessing a unique molecular activity profile.

Research has demonstrated that enantiomers of morpholine derivatives can exhibit significant differences in potency. For instance, studies on phenylmorpholine analogs have shown that (S)-enantiomers can be three times more potent in neurotransmitter release assays compared to their (R)-enantiomer counterparts. The synthesis of optically pure compounds, such as (5S, 6R)-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-one, is crucial for evaluating the specific contributions of each stereoisomer. researchgate.net The chiral nature of these compounds allows for selective binding to molecular targets like enzymes and receptors, a key factor in pharmacological applications where specific stereochemistry is required for efficacy.

Impact of Substituent Modifications on Molecular Recognition and Biological Response

Role of Phenyl Group Modifications

Alterations to the two phenyl groups at the C2 position significantly impact the pharmacological profile. The electronic nature and position of substituents on these aromatic rings can modulate activity. A patent for substituted morpholine derivatives as tachykinin antagonists describes various modifications, including the introduction of hydrogen, halogen, C1-6 alkyl, C1-6 alkoxy, CF3, NO2, and CN groups on the phenyl rings. google.com These modifications are intended to optimize the compound's interaction with the tachykinin receptor, which is implicated in pain, inflammation, and migraine. google.com

Effects of Halogenation (e.g., Fluorination) on Bioactivity and Lipophilicity

The introduction of halogen atoms, particularly fluorine, is a common and effective strategy in medicinal chemistry to enhance biological activity. mdpi.com Halogenation can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes. nih.gov For instance, research on fluorinated morpholine derivatives demonstrated that the introduction of fluorine enhanced biological activity, which was attributed to this increased lipophilicity. SAR studies have revealed that a morpholine substituted with an aromatic ring containing a halogen group leads to an increase in inhibitory activity against certain cancer cell lines. e3s-conferences.org

The addition of halogens can also protect peptides from proteolytic degradation and improve selectivity. mdpi.com In a study on a novel peptide, para-bromo and para-chloro halogen additions significantly enhanced in vitro blood-brain barrier permeability, suggesting improved delivery to the central nervous system. nih.gov This principle is applicable to this compound derivatives, where halogenation of the phenyl rings can be used to fine-tune bioactivity and pharmacokinetic properties. google.com

HalogenEffect on LipophilicityImpact on BioactivityReference
FluorineIncreasedEnhanced biological activity
ChlorineSignificantly IncreasedEnhanced blood-brain barrier permeability nih.gov
Bromine-Enhanced blood-brain barrier permeability nih.gov
General Halogen-Increased inhibitory activity against HepG2 cell line e3s-conferences.org

Alkyl Substitution Effects on the Morpholine Ring

Substituting the morpholine ring itself, particularly with alkyl groups, can also have a profound effect on bioactivity. The introduction of an alkyl group at the C3 position of the morpholine has been shown to increase anticancer activity. e3s-conferences.org The synthesis of C3-disubstituted morpholin-2-ones allows for the creation of aza-quaternary stereocenters, providing access to a diverse range of structures that were previously difficult to obtain. nih.govresearchgate.net

Furthermore, N-alkylation of the morpholine nitrogen is another key modification point. google.com A patent for tachykinin antagonists describes derivatives where the nitrogen atom is part of a larger heterocyclic system or is substituted with various alkyl groups, some of which are further functionalized with hydroxyl or alkoxy groups. google.com These modifications directly influence how the molecule fits into and interacts with its target binding site. For example, alkylation of a diphenylmorpholine with BH bromide was a key step in the synthesis of the BC-ring synthon of tuberostemoninol. umn.edu

SAR in Relation to Specific Molecular Targets and Pathways

The ultimate goal of SAR studies is to understand how structural modifications affect a molecule's interaction with specific biological targets and pathways. For this compound derivatives, research has identified several key targets.

Substituted morpholines have shown good binding affinity with the mTOR (mammalian target of rapamycin) protein, a crucial regulator of cell growth and proliferation, making it a target for anticancer agents. e3s-conferences.orgresearchgate.net SAR studies have indicated that a pyrazolopyrimidine substituent is important for potent inhibitory action against mTOR. e3s-conferences.org

These compounds also interact with neurotransmitter systems . Certain derivatives can modulate the release of serotonin (B10506) and dopamine (B1211576), suggesting potential applications in treating mood disorders and neurodegenerative diseases. The (S)-enantiomers of some phenylmorpholine analogs have demonstrated significantly higher potency in neurotransmitter release assays.

Additionally, specific derivatives have been designed as tachykinin receptor antagonists . google.com These receptors (NK-1, NK-2, NK-3) are involved in pain and inflammation pathways. google.com The SAR for these antagonists involves detailed modifications of the phenyl rings and the morpholine nitrogen to achieve high affinity and selectivity. google.com

In other cases, α,α-disubstituted amino acid-based inhibitors, which share structural concepts with substituted morpholines, have been developed as highly potent inhibitors of human arginases I and II . researchgate.net These enzymes are targets for treating myocardial reperfusion injury. researchgate.net SAR studies for these inhibitors, supported by X-ray crystallography, have guided the introduction of larger substituents to improve inhibitory activities. researchgate.net The inhibition of the p53-MDM2 interaction, a key pathway in cancer, has also been achieved with spiro-oxindole derivatives, which share the principle of using a rigid core to position substituents for optimal target interaction. researchgate.net

Computational Approaches to SAR Prediction and Optimization

In modern drug discovery, computational methods are indispensable tools for predicting and optimizing the SAR of new compounds, saving significant time and resources. nih.gov Techniques like molecular docking, pharmacophore modeling, and molecular dynamics (MD) simulations are widely used in the lead optimization process. nih.govcardiff.ac.uk

Molecular docking allows researchers to predict the binding conformation of a ligand within the active site of a target protein. nih.gov For example, molecular modeling studies of certain indole (B1671886) derivatives revealed interactions with the colchicine-binding site of tubulin. nih.gov This information helps explain the observed SAR and guides the design of new analogs with improved binding.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. This "pharmacophore" can then be used to screen virtual libraries for new potential leads or to guide the modification of existing ones. nih.gov

Density Functional Theory (DFT) calculations can be used to explore the geometry and electronic structure of ligands and their complexes with target proteins. researchgate.net Such studies provide a deeper understanding of the influence of substituents on binding and reactivity. researchgate.net For arginase inhibitors, X-ray crystallography data for lead compounds co-crystallized with the target enzyme provides the structural basis for further SAR analysis and computational modeling. researchgate.net These computational approaches, when integrated with experimental synthesis and testing, create a powerful cycle for the rational design and optimization of this compound derivatives as therapeutic agents. cardiff.ac.uk

Molecular Interactions and Receptor Binding Studies of 2,2 Diphenylmorpholine Derivatives

Mechanisms of Molecular Target Interaction

The biological activity of 2,2-diphenylmorpholine derivatives is rooted in their ability to interact with and modulate the function of various molecular targets, including enzymes and receptors. smolecule.com

Enzyme Inhibition Studies and Pathway Modulation

Derivatives of this compound have been investigated for their potential to inhibit specific enzymes, thereby modulating biological pathways. smolecule.com A key area of this research is their interaction with monoamine oxidase (MAO) enzymes. medchemexpress.comnih.gov

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.orgjmb.or.kr Inhibition of these enzymes can lead to increased availability of these neurotransmitters in the brain, a mechanism often targeted in the treatment of neurological and psychiatric disorders. wikipedia.org Studies have shown that certain morpholine (B109124) derivatives can act as inhibitors of MAO. For instance, some related compounds have demonstrated selective and reversible inhibition of MAO-A, which is primarily associated with depression and anxiety. jmb.or.kr The inhibitory activity is often assessed through in vitro assays that measure the reduction in enzyme activity in the presence of the compound. nih.govamericanpeptidesociety.org For example, the inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined in these studies. nih.govnih.gov

The general structure of two aryl moieties connected by a short spacer, a feature present in this compound, has been identified as a promising motif for MAO inhibitors. nih.gov Research on various small aromatic amide derivatives has identified compounds with potent, reversible, and competitive inhibition of MAO-B, with some showing IC50 values in the nanomolar range. nih.gov

The modulation of biological pathways by these compounds extends beyond direct enzyme inhibition. smolecule.com By altering the levels of key signaling molecules, they can influence entire cellular functions. smolecule.com

Receptor Modulation Mechanisms

In addition to enzyme inhibition, this compound derivatives can exert their effects by modulating the function of various receptors. smolecule.com A primary focus of research has been on their interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). researchgate.netnih.govnih.govwikipedia.org

Monoamine transporters are proteins located on the plasma membrane of neurons that are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.govwikipedia.org This reuptake process is the primary mechanism for terminating neurotransmitter signaling. nih.gov By inhibiting these transporters, the concentration and duration of action of neurotransmitters in the synapse are increased.

Studies on compounds structurally related to this compound, such as diphenidine, have shown that they can be equipotent inhibitors of both the norepinephrine and dopamine transporters in the low micromolar range. researchgate.net The inhibition of DAT and NET is believed to contribute to the psychoactive effects of these compounds. researchgate.net For example, the inhibition of dopamine reuptake leads to increased extracellular dopamine levels, which can overstimulate dopamine receptors. wikipedia.org

The interaction with these transporters is often non-competitive with the endogenous neurotransmitter, suggesting that the compounds may bind to a different site on the transporter protein. frontiersin.org Some inhibitors have been shown to induce a conformational change in the transporter protein upon binding. drugbank.com

In Vitro Radioligand Binding Assays for Ligand-Receptor Affinity

Radioligand binding assays are a cornerstone technique for characterizing the interaction between a ligand (such as a this compound derivative) and its receptor. creative-bioarray.com These assays are highly versatile and sensitive, providing quantitative data on drug affinity and receptor properties. creative-bioarray.com They typically involve the use of a radiolabeled compound (radioligand) that binds specifically to the receptor of interest. creative-bioarray.com

Competition Binding Studies

Competition binding assays are employed to determine the affinity of an unlabeled test compound for a receptor by measuring its ability to compete with a known radioligand. creative-bioarray.com In this setup, a fixed concentration of a radioligand is incubated with the receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled competitor compound. creative-bioarray.comnih.gov

The primary data obtained from a competition binding experiment is the half-maximal inhibitory concentration (IC50). nih.gov The IC50 is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. creative-bioarray.com This value can then be used to calculate the equilibrium inhibitory constant (Ki) using the Cheng-Prusoff equation. nih.gov The Ki value represents the affinity of the unlabeled compound for the receptor and is independent of the radioligand concentration and its affinity. nih.gov

For example, in studies of compounds targeting the kappa-opioid receptor (KOR), competition binding assays have been used to determine the Ki values of new antagonists by assessing their ability to displace a radiolabeled KOR agonist like [3H]U69,593. mdpi.com

Table 1: Example Data from a Competition Binding Study

Competitor CompoundIC50 (nM)Ki (nM)
Compound X5015
Compound Y10030
This table is for illustrative purposes and does not represent actual experimental data for this compound.

Saturation Analysis for Receptor Density (Bmax) and Dissociation Constant (Kd) Determination

Saturation binding assays are performed to directly measure the affinity of a radioligand for its receptor and to quantify the total number of receptors present in a given tissue or cell preparation. creative-bioarray.com These experiments involve incubating the receptor source with increasing concentrations of the radioligand until saturation is reached, meaning all the receptors are occupied. nih.gov

The data from a saturation experiment are typically plotted as specific binding versus the concentration of the radioligand, which generates a hyperbolic curve. umich.edu From this curve, two key parameters are determined:

Bmax (maximum binding capacity): This represents the total concentration of receptors in the sample and is expressed in units such as fmol/mg of protein or sites/cell . umich.eduturkupetcentre.net

Kd (equilibrium dissociation constant): This is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. umich.eduturkupetcentre.net The Kd is a measure of the radioligand's affinity for the receptor; a lower Kd value indicates a higher affinity. turkupetcentre.net

Non-linear regression analysis is the preferred method for calculating Bmax and Kd from saturation binding data, as it generally provides more reliable results than linear transformations like the Scatchard plot. nih.govgraphpad.com

Table 2: Example Parameters from a Saturation Binding Analysis

RadioligandBmax (fmol/mg protein)Kd (nM)
[3H]-Ligand A154.70.15
[3H]-Ligand B59.20.32
This table is for illustrative purposes and does not represent actual experimental data for this compound. Data adapted from a study on a different compound. researchgate.net

Kinetic Binding Studies

Kinetic binding assays measure the rates at which a ligand associates with and dissociates from its receptor over time. nih.govnih.gov These studies provide a more dynamic understanding of the ligand-receptor interaction compared to equilibrium-based assays. The key parameters determined are:

Association rate constant (kon or k1): This quantifies the rate at which the ligand binds to the receptor. nih.gov

Dissociation rate constant (koff or k2): This measures the rate at which the ligand-receptor complex breaks apart. nih.gov The reciprocal of the dissociation rate constant (1/koff) is the residence time (τ), which indicates how long a drug stays bound to its target. arxiv.org

These kinetic parameters can be determined through various experimental setups. For instance, the dissociation rate can be measured by first allowing the radioligand to bind to the receptor to reach equilibrium and then initiating dissociation by adding a large excess of an unlabeled ligand. nih.gov The amount of bound radioligand is then measured at different time points. nih.gov

Kinetic data can be crucial for understanding a drug's efficacy and selectivity, as a longer residence time can sometimes correlate with a more prolonged physiological effect. nih.gov

Ex Vivo Receptor Occupancy Studies

Ex vivo receptor occupancy is a critical technique in drug discovery that measures the degree to which a drug binds to its intended target in the brain after systemic administration. sygnaturediscovery.compsychogenics.com This method provides a valuable link between a compound's concentration in the blood and its engagement with central nervous system (CNS) targets. sygnaturediscovery.com The process typically involves administering the compound to an animal, after which brain tissue is collected and analyzed to determine how much of the target receptor is occupied by the drug. nih.govnih.gov This is often assessed by measuring the reduction in binding of a specific radioligand to the tissue sections. psychogenics.comnih.gov

While ex vivo receptor occupancy studies are a powerful tool for establishing the relationship between pharmacokinetics and pharmacodynamics for CNS-active drugs, there is currently no publicly available research specifically detailing ex vivo receptor occupancy studies for this compound or its direct derivatives. Such studies would be instrumental in confirming target engagement in the brain and helping to establish a dose-response relationship for its neuropharmacological effects.

Protein-Protein Interaction (PPI) Stabilization Studies

Extensive research of scientific literature and chemical databases reveals a notable absence of studies specifically investigating this compound or its derivatives as stabilizers of protein-protein interactions (PPIs). While the morpholine scaffold is a recognized pharmacophore present in numerous biologically active compounds, and diphenyl moieties can be involved in various biological interactions, there is no direct evidence to date of their combined use in the form of this compound for the purpose of PPI stabilization.

The field of PPI stabilization is an emerging area of drug discovery, with a focus on small molecules that can enhance or induce the formation of protein complexes. These "molecular glues" represent a promising therapeutic strategy. However, research in this area has largely centered on other chemical scaffolds.

Therefore, no detailed research findings or data tables on the PPI stabilization effects of this compound derivatives can be presented at this time. This represents a potential area for future investigation within the field of chemical biology and drug discovery.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While established methods for synthesizing morpholine-containing compounds exist, there is a continuous drive to develop more efficient, selective, and sustainable synthetic routes. nih.govnih.govuni-bayreuth.denih.govmdpi.com Future research will likely focus on several key areas to improve upon existing methodologies.

One promising direction is the advancement of one-pot multicomponent reactions. A recent example involves a two-step, one-pot synthesis of 2,6-diarylmorpholin-3-ones using an Ugi four-component reaction followed by a triflic acid-promoted intramolecular condensation. dntb.gov.uarsc.org This approach streamlines the synthetic process, and further research could expand the substrate scope and catalytic systems to produce a wider variety of 2,2-diphenylmorpholine analogs with high efficiency. researchgate.netdntb.gov.ua

The development of novel catalytic systems is another critical area. This includes the exploration of new transition metal catalysts and organocatalysts to achieve higher levels of regio- and enantioselectivity in the synthesis of chiral morpholine (B109124) derivatives. uni-bayreuth.de For instance, palladium-catalyzed intramolecular cyclization of N-tethered alkenols has shown promise in the diastereoselective synthesis of substituted morpholines. acs.org Future work could focus on applying similar strategies to the synthesis of this compound derivatives.

Furthermore, there is a growing interest in sustainable or "green" chemistry approaches. uni-bayreuth.de This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. The development of such methods for the large-scale production of this compound and its derivatives would be a significant advancement.

Integration of Advanced Computational Design with Experimental Validation

The synergy between computational modeling and experimental synthesis is becoming increasingly vital in modern chemical research. mdpi.comscifiniti.com For this compound, this integrated approach can accelerate the discovery and optimization of new derivatives with desired properties.

Molecular dynamics (MD) simulations and other computational techniques can be employed to predict the three-dimensional structures of this compound analogs and to study their dynamic behavior. nih.govnih.govdovepress.com This allows for the in silico screening of virtual libraries of compounds, prioritizing those with the highest potential for a specific application before committing to their synthesis. For example, computational methods can predict the binding affinity of a ligand to a biological target, guiding the design of more potent therapeutic agents. nih.gov

The process of computational design involves several key steps:

Target Identification: Identifying the biological target of interest.

Virtual Screening: Docking a library of virtual this compound derivatives into the active site of the target.

Hit Prioritization: Ranking the virtual hits based on predicted binding affinity and other properties.

Experimental Validation: Synthesizing and testing the most promising candidates to confirm their activity.

This iterative cycle of computational design and experimental validation can significantly reduce the time and cost associated with drug discovery and materials development. nih.gov Future research should focus on developing more accurate and predictive computational models and on fostering closer collaboration between computational and experimental chemists. mdpi.comnih.gov

Elucidation of Broader Molecular Interaction Mechanisms and Polypharmacology

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining recognition as a key factor in both the therapeutic efficacy and the adverse effects of drugs. nih.govnih.gov The morpholine scaffold is known to be a "privileged structure," meaning it is a recurring motif in biologically active compounds that can interact with a wide range of biological targets. nih.govresearchgate.netacs.org

Future research on this compound should aim to elucidate its broader molecular interaction profile. This involves moving beyond a "one drug, one target" paradigm and investigating the potential for its derivatives to modulate multiple signaling pathways. nih.gov Techniques such as chemical proteomics and affinity-based protein profiling can be used to identify the full spectrum of protein targets for a given this compound analog.

Understanding the polypharmacology of this compound class can lead to several important outcomes:

Drug Repurposing: Identifying new therapeutic applications for existing compounds. nih.gov

Rational Design of Multi-target Drugs: Developing new drugs that are designed to hit multiple targets simultaneously, which can be particularly effective for complex diseases.

Prediction of Adverse Effects: Anticipating potential side effects by identifying off-target interactions.

The study of molecular interactions is fundamental to understanding these processes. nih.gov By characterizing the noncovalent interactions between this compound derivatives and their biological targets, researchers can gain insights into the structural basis of their activity and design new compounds with improved selectivity and efficacy. nih.gov

Exploration of New Applications as a Chiral Auxiliary and Privileged Scaffold

The this compound framework has already demonstrated its utility as a chiral auxiliary in asymmetric synthesis. wikipedia.orgyork.ac.uknih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The (5R,6S)-5,6-diphenylmorpholin-2-one derivative, for example, has been used in the asymmetric synthesis of α-amino acids and in 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov

Future research can expand on these applications by:

Developing new chiral auxiliaries based on the this compound scaffold with improved efficiency and recyclability. york.ac.uk

Exploring the use of these auxiliaries in a wider range of asymmetric transformations.

Applying this methodology to the synthesis of complex, biologically active natural products. scientificlabs.co.ukmun.ca

The concept of the "privileged scaffold" is central to medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govresearchgate.netsci-hub.se The morpholine ring itself is considered a privileged structure, and the addition of the two phenyl groups in this compound provides a unique three-dimensional structure that can be further functionalized to create libraries of diverse compounds. nih.govacs.org

Future exploration of this compound as a privileged scaffold could involve:

The synthesis of large, diverse libraries of this compound derivatives for high-throughput screening against a variety of biological targets. nih.gov

The use of this scaffold as a starting point for the development of new drugs for a wide range of diseases.

The investigation of its potential in materials science, for example, as a component of new polymers or functional materials.

Conclusion

Summary of Key Academic and Research Contributions of 2,2-Diphenylmorpholine

The this compound scaffold and its analogs, particularly 2-aryl-2-hydroxy-4-substituted morpholines, have served as a foundation for significant research in medicinal and coordination chemistry. Unlike the more commonly cited 5,6-diphenylmorpholin-2-one (B95585) isomers used in asymmetric synthesis, the contributions of the 2,2-disubstituted morpholine (B109124) core are primarily centered on the exploration of its pharmacological potential and its application in specialized areas of materials science.

A key academic contribution lies in the systematic design and synthesis of various 2-hydroxy-2-aryl-4-alkyl-morpholine derivatives. These compounds are typically synthesized through the reaction of a suitable 2-aminoethanol with an aryl-bromomethyl-ketone, which undergoes spontaneous cyclization. nih.gov Research has demonstrated that these molecules possess a diverse range of biological activities. nih.gov For instance, 2-phenyl analogs have been identified as having central dopaminergic and analgesic properties. nih.gov Furthermore, derivatives featuring a 2-biphenyl substitution have been noted for their antioxidant and anti-inflammatory capabilities. nih.gov

In a distinct and highly specialized application, a derivative known as Diphenylmorpholine carbamoylmethyl phosphine (B1218219) oxide (CMPO) has been synthesized and studied for its coordination behavior. vit.ac.ingoogle.com This research highlights the utility of the diphenylmorpholine scaffold in the field of nuclear chemistry, specifically for the extraction of actinides, showcasing the versatility of the core structure beyond pharmaceutical applications. vit.ac.ingoogle.com

The major research findings associated with this class of compounds are summarized below.

Derivative Class Reported Research Area / Biological Activity Key Findings Reference(s)
2-Phenyl-4-alkylmorpholine AnalogsMedicinal Chemistry, PharmacologyExhibit central dopaminergic and analgesic activities. nih.gov
2-Biphenyl-4-alkylmorpholine DerivativesMedicinal Chemistry, PharmacologyIdentified as effective antioxidants with anti-inflammatory and immunomodulating actions. nih.gov
2-Biphenyl-4-alkylmorpholine DerivativesHyperlipidemia ResearchShown to significantly reduce plasma triglycerides, total cholesterol, and LDL-cholesterol in animal models. nih.gov
Diphenylmorpholine CMPOCoordination Chemistry, RadiochemistrySynthesized as a specialized ligand for the extraction of actinide elements. vit.ac.ingoogle.com

Outlook for this compound in Contemporary Chemical Research

The outlook for this compound and its related structures in contemporary research remains promising, particularly within the domain of medicinal chemistry. The foundational work establishing a wide range of biological activities provides a strong basis for future drug discovery and development efforts.

One significant avenue for future research involves the elucidation of specific mechanisms of action for previously identified activities. For example, investigations indicating that certain 2-biphenyl derivatives may act as squalene (B77637) synthase inhibitors open a pathway for developing novel hypolipidemic agents with a clear molecular target. nih.gov This approach aligns with the modern emphasis on mechanism-based drug design.

Furthermore, the 2,2-diaryl-morpholine scaffold is well-suited for the creation of hybrid molecules, a contemporary strategy used to develop multifunctional therapeutic agents. The synthesis of 2-nitroxy-alkoxy derivatives, which combine the hypolipidemic properties of the parent molecule with the vasodilatory effects of nitric oxide (NO), exemplifies this potential. nih.gov Such compounds could offer a multi-pronged approach to treating complex diseases like atherosclerosis.

While much of the foundational research was established in previous years, the structural versatility of the this compound core ensures its continued relevance. Future work may focus on creating new libraries of N-substituted and C-2-substituted analogs to explore a wider range of biological targets. The development of advanced synthetic methodologies could further facilitate access to more complex and structurally diverse derivatives, solidifying the role of this compound as a valuable scaffold in the ongoing search for new chemical entities.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,2-Diphenylmorpholine?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:
  • Catalysts : Sodium hydroxide or potassium carbonate can enhance reaction efficiency under basic conditions .
  • Solvents : Dichloromethane or benzene are commonly used, with reflux conditions to accelerate kinetics .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications. Monitor reaction progress using thin-layer chromatography (TLC) to identify intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with aromatic protons (δ 7.2–7.8 ppm) and morpholine ring signals (δ 3.4–4.1 ppm) as key markers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 282.1492 for C₁₆H₁₈NO₂⁺) .
  • Infrared (IR) Spectroscopy : Peaks at 1100–1250 cm⁻¹ indicate C-O-C stretching in the morpholine ring .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) models enhance the study of this compound’s electronic properties?

  • Methodological Answer : DFT calculations predict electronic behavior critical for drug design:
  • HOMO-LUMO Analysis : Quantifies electron donor/acceptor capacity. For this compound, HOMO localization on the morpholine ring suggests nucleophilic reactivity .
  • Charge Distribution : Polar groups (e.g., oxygen in morpholine) influence solubility and binding to biological targets. Use software like Gaussian or ORCA for simulations .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate ambiguous results using:
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals, such as distinguishing phenyl vs. morpholine protons .
  • X-ray Crystallography : Provides definitive bond lengths and angles if single crystals are obtainable .
  • Comparative Analysis : Benchmark against published data for related morpholine derivatives (e.g., 2-(4-Chlorophenyl)morpholine) .

Q. How should researchers design experiments to assess this compound’s biological activity?

  • Methodological Answer : Prioritize hypothesis-driven assays:
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates. IC₅₀ values quantify potency .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate therapeutic potential. Include positive controls (e.g., doxorubicin) and dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.